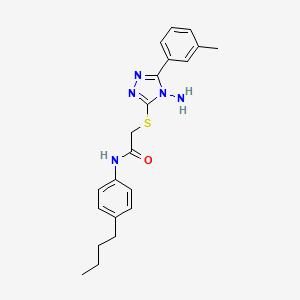

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide

Description

2-((4-Amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide is a triazole-derived acetamide featuring a 4-amino-1,2,4-triazole core substituted with a meta-methylphenyl (m-tolyl) group at position 5 and a thioether-linked acetamide moiety bound to a 4-butylphenyl group. This compound shares structural motifs with several insect olfactory receptor (Orco) modulators and bioactive triazole derivatives, making it a candidate for pharmacological applications. Its molecular framework allows for diverse interactions with biological targets, influenced by substituents on the triazole and acetamide groups .

Properties

IUPAC Name |

2-[[4-amino-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-butylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5OS/c1-3-4-7-16-9-11-18(12-10-16)23-19(27)14-28-21-25-24-20(26(21)22)17-8-5-6-15(2)13-17/h5-6,8-13H,3-4,7,14,22H2,1-2H3,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDQZSDKIDJYSNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CC(=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide typically involves multiple steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

Thioether Formation:

Acetamide Formation: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro group, converting it to an amine.

Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be modified to create a variety of derivatives with different properties.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. The triazole ring can interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide is explored for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer activities.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt biological pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and require further research.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The compound’s structure can be compared to analogs with modifications in the triazole substituents, acetamide side chains, or aromatic rings. Key examples include:

Key Observations :

- The target compound ’s m-tolyl group introduces steric bulk and moderate hydrophobicity compared to electron-withdrawing groups (e.g., 2-chlorophenyl in ).

- Amino groups on the triazole core (common in the target and analogs like ) may facilitate hydrogen bonding with biological targets, whereas pyridinyl substituents (VUAA1, OLC15) enable π-π interactions .

Insect Olfactory Receptor Modulation

- VUAA1 and OLC15 are well-characterized Orco agonists and antagonists, respectively.

- Butylphenyl vs. Ethylphenyl : The longer alkyl chain in the target compound may reduce solubility but increase receptor binding affinity compared to VUAA1 .

Antiviral and Enzyme Inhibition

- Triazole derivatives like AM31-AM34 () inhibit HIV-1 reverse transcriptase via interactions with the enzyme’s hydrophobic pockets. The target compound’s m-tolyl and butylphenyl groups could similarly engage in hydrophobic interactions, though its amino group may confer unique binding modes .

Anti-Exudative Activity

- Derivatives with furan-2-yl substituents () show anti-exudative effects comparable to diclofenac. The target compound’s m-tolyl group may alter potency due to differences in electronic effects and steric hindrance .

Physicochemical Data

Melting points and solubility trends vary significantly among analogs:

- Compounds with benzodioxol groups () exhibit melting points of 96–148°C, influenced by hydrogen-bonding capacity.

- Pyridinyl-substituted triazoles (e.g., VUAA1) are typically solids with moderate solubility in polar solvents .

- The target compound’s butylphenyl group suggests a higher melting point than derivatives with shorter alkyl chains but lower water solubility.

Biological Activity

2-((4-amino-5-(m-tolyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-butylphenyl)acetamide is a synthetic compound belonging to the class of triazole derivatives. This compound has garnered attention in medicinal chemistry due to its structural features that suggest potential biological activities, including antimicrobial and anticancer properties. The unique combination of a triazole ring and thioether functionalities may enhance its interaction with biological targets.

Chemical Structure

The molecular formula for this compound is with a molecular weight of approximately 316.43 g/mol. The structure includes:

- A triazole ring that is known for its bioactivity.

- An amino group which can participate in various biological interactions.

- A thioether linkage , contributing to the compound's overall reactivity.

Biological Activity Overview

Research indicates that triazole derivatives exhibit a range of biological activities, primarily due to their ability to interact with enzymes and receptors involved in various disease processes. The specific biological activities of this compound include:

Antimicrobial Activity

Triazole compounds are well-documented for their antifungal and antibacterial properties. The presence of the triazole moiety in this compound suggests potential efficacy against various pathogens. Studies have shown that triazoles can inhibit enzymes critical for fungal growth and bacterial cell wall synthesis, making them valuable in treating infections .

Anticancer Potential

Mercapto-substituted triazoles have been highlighted for their chemopreventive and chemotherapeutic effects on cancer. Research has indicated that similar compounds can exhibit cytotoxicity against various cancer cell lines, including breast and colon cancer cells . The specific substitution pattern of this compound may enhance its interaction with cancer targets.

The mechanism by which this compound exerts its biological effects can be attributed to:

- Enzyme Inhibition : Triazole derivatives often inhibit enzymes such as cytochrome P450s involved in drug metabolism, which can lead to increased efficacy of co-administered drugs.

- Receptor Modulation : The amide functional group may allow for interactions with various cellular receptors, potentially modulating signaling pathways relevant to disease processes.

Case Studies and Research Findings

Notable Research

In a comparative study of triazole derivatives, compounds structurally similar to this compound exhibited promising activity against Mycobacterium tuberculosis, suggesting a potential role in treating resistant strains .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.